1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one
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Overview
Description
1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a methylanilino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with a suitable acylating agent to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-(phenylamino)ethanone: Shares a similar core structure but lacks the ethoxy and methylanilino groups.
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Contains similar functional groups but differs in overall structure and properties.
Uniqueness: 1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88429-19-0 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[3-(4-ethoxy-2-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-9-17(12(2)10-16)18-15-7-5-6-14(11-15)13(3)19/h5-11,18H,4H2,1-3H3 |
InChI Key |
UIFXFSLFVLIIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2=CC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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